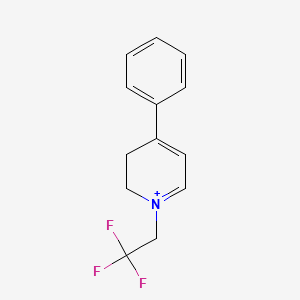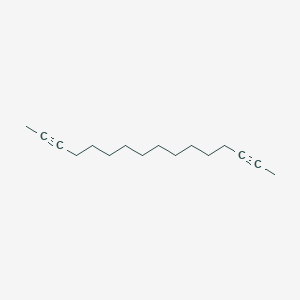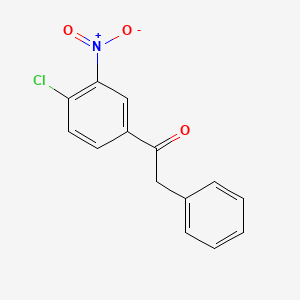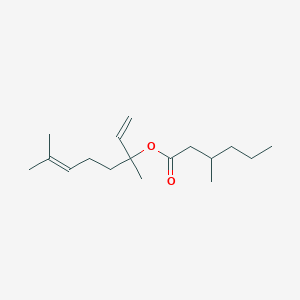
4H-1-Benzopyran-4-one, 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4H-1-Benzopyran-4-one, 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-” is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzopyran core with a 4-chloro-3-nitrophenyl substituent, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “4H-1-Benzopyran-4-one, 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-” typically involves the following steps:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the 4-Chloro-3-Nitrophenyl Group: This step may involve nitration and chlorination reactions on a suitable aromatic precursor, followed by coupling with the benzopyran core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydro-benzopyran ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group to an amine group is a common reaction, which can be achieved using reagents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be used to study the effects of nitro and chloro substituents on biological activity, including antimicrobial and anticancer properties.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials with specific chemical properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of “4H-1-Benzopyran-4-one, 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-” would depend on its specific biological target. Generally, benzopyran derivatives can interact with various enzymes and receptors, modulating their activity. The nitro and chloro substituents may enhance binding affinity or selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the 4-chloro-3-nitrophenyl substituent.
2-(4-Nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one: A similar compound with only the nitro substituent.
2-(4-Chlorophenyl)-2,3-dihydro-4H-1-benzopyran-4-one: A similar compound with only the chloro substituent.
Uniqueness
The presence of both the 4-chloro and 3-nitro substituents in “4H-1-Benzopyran-4-one, 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-” may confer unique chemical and biological properties, such as enhanced reactivity or specific biological activity, compared to similar compounds with only one of these substituents.
Propiedades
Número CAS |
644973-60-4 |
|---|---|
Fórmula molecular |
C15H10ClNO4 |
Peso molecular |
303.69 g/mol |
Nombre IUPAC |
2-(4-chloro-3-nitrophenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H10ClNO4/c16-11-6-5-9(7-12(11)17(19)20)15-8-13(18)10-3-1-2-4-14(10)21-15/h1-7,15H,8H2 |
Clave InChI |
ULAYFLFPORCMDJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5S,6S,7R,8R,9S,13S,14S,15S,18R,21R,22S,23R)-8,14,22-tris[[tert-butyl(dimethyl)silyl]oxy]-18-hydroxy-24-[methoxy(methyl)amino]-5,7,9,11,13,15,21,23-octamethyl-20,24-dioxotetracosa-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B12596318.png)
![Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate](/img/structure/B12596323.png)

![Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate](/img/structure/B12596333.png)
![Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12596338.png)
![Pyrimidine, 2-[(2-methylphenyl)thio]-](/img/structure/B12596347.png)
![Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B12596352.png)
![4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12596365.png)

![Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-](/img/structure/B12596372.png)
![Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-](/img/structure/B12596380.png)

![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B12596396.png)
